4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde
Overview
Description
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde is an organic compound with the molecular formula C20H22O4. It is characterized by the presence of two aldehyde groups and two ether linkages, making it a versatile compound in various chemical reactions. This compound is often used in scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction forms an ether linkage between the benzaldehyde and hexane chain. The resulting intermediate is then reacted with 4-formylphenol under similar conditions to introduce the second aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[6-(4-Carboxyphenoxy)hexoxy]benzoic acid.
Reduction: 4-[6-(4-Hydroxyphenoxy)hexoxy]benzyl alcohol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of aldehyde-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde involves its reactivity with various biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diformyldiphenyl ether: Similar structure with two aldehyde groups and an ether linkage.
4,4’-Oxydibenzaldehyde: Another compound with two aldehyde groups connected by an ether linkage.
Uniqueness
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde is unique due to its extended hexane chain, which provides additional flexibility and reactivity compared to other similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-[6-(4-formylphenoxy)hexoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12,15-16H,1-4,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVOFNVHLOMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445215 | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77355-02-3 | |
Record name | 4,4′-[1,6-Hexanediylbis(oxy)]bis[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77355-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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